molecular formula C18H20BrN3OS B3844648 N-(2-ethyl-6-methylphenyl)-2-(2-imino-1,3-benzothiazol-3-yl)acetamide;hydrobromide

N-(2-ethyl-6-methylphenyl)-2-(2-imino-1,3-benzothiazol-3-yl)acetamide;hydrobromide

Cat. No.: B3844648
M. Wt: 406.3 g/mol
InChI Key: RZYWHRKMASMIOX-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(2-imino-1,3-benzothiazol-3-yl)acetamide;hydrobromide: is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The hydrobromide salt form enhances the compound’s solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-imino-1,3-benzothiazol-3-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Acetamide Formation: The benzothiazole derivative is then reacted with chloroacetic acid or its derivatives to form the acetamide group.

    Substitution Reaction: The final step involves the substitution of the acetamide group with the 2-ethyl-6-methylphenyl group under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

    Fluorescent Probes: Used in bioimaging due to its fluorescent properties.

Medicine

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Anticancer Agents: Shows potential in inhibiting cancer cell growth.

Industry

    Dye Manufacturing: Used in the production of dyes and pigments.

    Agriculture: Employed in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding.

    DNA Intercalation: Inserts itself between DNA base pairs, disrupting replication and transcription.

    Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(2-imino-1,3-benzothiazol-3-yl)acetamide
  • N-(2-methylphenyl)-2-(2-imino-1,3-benzothiazol-3-yl)acetamide
  • N-(2-ethyl-6-methylphenyl)-2-(2-amino-1,3-benzothiazol-3-yl)acetamide

Uniqueness

  • Enhanced Solubility : The hydrobromide salt form improves solubility.
  • Biological Activity : Exhibits a broader spectrum of biological activities compared to its analogs.
  • Stability : More stable under various environmental conditions.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(2-imino-1,3-benzothiazol-3-yl)acetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS.BrH/c1-3-13-8-6-7-12(2)17(13)20-16(22)11-21-14-9-4-5-10-15(14)23-18(21)19;/h4-10,19H,3,11H2,1-2H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYWHRKMASMIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3SC2=N)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethyl-6-methylphenyl)-2-(2-imino-1,3-benzothiazol-3-yl)acetamide;hydrobromide
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N-(2-ethyl-6-methylphenyl)-2-(2-imino-1,3-benzothiazol-3-yl)acetamide;hydrobromide
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N-(2-ethyl-6-methylphenyl)-2-(2-imino-1,3-benzothiazol-3-yl)acetamide;hydrobromide
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N-(2-ethyl-6-methylphenyl)-2-(2-imino-1,3-benzothiazol-3-yl)acetamide;hydrobromide
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N-(2-ethyl-6-methylphenyl)-2-(2-imino-1,3-benzothiazol-3-yl)acetamide;hydrobromide
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N-(2-ethyl-6-methylphenyl)-2-(2-imino-1,3-benzothiazol-3-yl)acetamide;hydrobromide

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